molecular formula C12H8F4N2 B1388545 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-amine CAS No. 1214330-04-7

3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1388545
CAS No.: 1214330-04-7
M. Wt: 256.2 g/mol
InChI Key: HRHJUGSUGSXUGE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a fluorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of transition metal catalysts or photoredox catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include continuous flow processes and the use of high-throughput screening to optimize reaction conditions for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with an additional hydroxyl group, while substitution could introduce a different aromatic group onto the pyridine ring.

Scientific Research Applications

3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

  • Biology

Properties

IUPAC Name

3-(4-fluorophenyl)-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2/c13-8-3-1-7(2-4-8)9-5-6-10(12(14,15)16)18-11(9)17/h1-6H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHJUGSUGSXUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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